molecular formula C13H14N2O4 B2792023 3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid CAS No. 1397243-57-0

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid

Cat. No.: B2792023
CAS No.: 1397243-57-0
M. Wt: 262.265
InChI Key: XDJKPWXFLLYLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a cyano group, and a benzoic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxycarbonylamino)-2-cyanobenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 2-cyanobenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-butoxycarbonylamino)-2-cyanobenzoic acid primarily involves the protection of amino groups. The Boc group is introduced to the amino group, rendering it inert to further reactions. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved using mild acidic conditions, such as trifluoroacetic acid in dichloromethane . The Boc group can be removed to reveal the free amino group, which can then participate in subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-protected amino acids: These compounds also feature a Boc group protecting an amino group and are widely used in peptide synthesis.

    N-Cbz-protected amino acids: These compounds use a carbobenzyloxy (Cbz) group for amino protection and are an alternative to Boc-protected compounds.

Uniqueness

3-(Tert-butoxycarbonylamino)-2-cyanobenzoic acid is unique due to the presence of both a cyano group and a benzoic acid moiety, which allows for additional functionalization and reactivity compared to other Boc-protected compounds. The cyano group can be further transformed into various functional groups, providing versatility in synthetic applications .

Properties

IUPAC Name

2-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(18)15-10-6-4-5-8(11(16)17)9(10)7-14/h4-6H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJKPWXFLLYLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.